1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride
Overview
Description
1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride is an organic compound with the molecular formula C14H24Cl2N2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: The dihydrochloride salt form suggests it can participate in acid-base reactions, where the amine group can accept a proton from a stronger acid.
Substitution Reactions: The benzyl and methyl groups attached to the piperidine ring can undergo substitution reactions under suitable conditions.
Common Reagents and Conditions:
Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) can protonate the amine group.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride has diverse applications in scientific research:
Mechanism of Action
The exact mechanism of action of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of specific biological pathways .
Comparison with Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: This compound is a stereoisomer of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride and has similar chemical properties.
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another stereoisomer with comparable applications in research.
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: A related compound used in similar research contexts.
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to form dihydrochloride salts enhances its solubility and stability, making it valuable for various applications .
Properties
CAS No. |
4876-56-6 |
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Molecular Formula |
C14H22ClN2- |
Molecular Weight |
253.79 g/mol |
IUPAC Name |
1-benzyl-N,N-dimethylpiperidin-4-amine;chloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-7,14H,8-12H2,1-2H3;1H/p-1 |
InChI Key |
UYEJTVAGFVXNSI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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